(1R,3S)-3-Aminocyclopentanol

Beschreibung

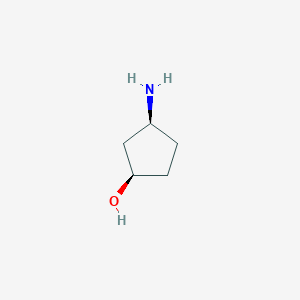

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,3s 3 Aminocyclopentanol

Chemoenzymatic and Biocatalytic Approaches to (1R,3S)-3-Aminocyclopentanol Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. Chemoenzymatic routes, which combine enzymatic reactions with traditional chemical steps, leverage the strengths of both approaches to construct complex chiral molecules efficiently.

Enzymatic Kinetic Resolution Strategies Employing Lipases and Esterases

Enzymatic kinetic resolution (EKR) is a widely adopted method for separating enantiomers from a racemic mixture. Lipases and esterases are particularly effective for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

In the synthesis of this compound, a key strategy involves the lipase-catalyzed resolution of a racemic intermediate. For instance, a racemic N-protected aminocyclopentenol derivative can be resolved through enantioselective acylation. In this process, the lipase (B570770) selectively acylates one enantiomer, typically using an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer unreacted. A method for preparing this compound hydrochloride utilizes a lipase under the action of vinyl acetate to achieve chiral separation of an intermediate. google.com This allows for the separation of the acylated and unacylated forms, leading to the desired enantiomerically pure precursor after subsequent chemical steps.

The choice of enzyme and reaction conditions is critical for achieving high efficiency and selectivity. A variety of lipases and esterases have been screened for the resolution of alcohol intermediates in other complex syntheses, with enzymes like Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia Lipase (Lipase PS) often showing excellent performance. The effectiveness of these enzymes can be quantified by the conversion rate and the enantiomeric ratio (e.r.), as demonstrated in the resolution of a key alcohol precursor for the drug Ivabradine.

| Enzyme | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| CLEA- Esterase BS2 | Good | Poor |

| CLEA-Esterase BS3 | Good | Poor |

| Amano Acylase | Good | Poor |

| Candida antarctica Lipase B (CAL-B) | Good | Moderate |

| Amano Pseudomonas cepacia Lipase (Lipase PS) | 30 | 96:4 |

| Porcine Pancreas Lipase (PPL-Type II) | Good | Low |

Data adapted from a study on a related chiral alcohol intermediate, illustrating typical enzyme screening results.

ω-Transaminase-Mediated Amination Techniques for Chiral Cyclopentanol (B49286) Derivatives

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone or aldehyde. illinois.edumdpi.com This makes them highly valuable for the asymmetric synthesis of chiral amines. mdpi.com The direct synthesis of this compound could theoretically be achieved by the asymmetric amination of 3-hydroxycyclopentanone (B2513457) using an appropriate ω-TA. This reaction offers the potential for high theoretical yields (up to 100%) and excellent enantioselectivity. sci-hub.box

While direct synthesis of the target molecule using this method is not extensively documented in the provided search results, the utility of ω-TAs for aminocyclopentanol derivatives has been demonstrated. For example, a (R)-selective ω-transaminase from Mycobacterium vanbaalenii (MVTA) was used for the kinetic resolution of racemic trans-2-aminocyclopentanol, affording the (1S, 2S)-enantiomer in over 99% enantiomeric excess (ee) at 50-62% conversion. researchgate.net This demonstrates the capability of ω-TAs to recognize and act upon aminocyclopentanol scaffolds with high stereoselectivity. The main challenge in applying ω-TAs can be the unfavorable reaction equilibrium, which can be addressed by using specific amine donors or by removing the ketone byproduct. nih.gov

Other Biocatalytic Transformations in the Stereoselective Production of this compound

Beyond lipases and transaminases, other biocatalytic strategies can be employed, often in multi-step cascade reactions, to produce chiral aminocyclopentanols.

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. nih.govnih.govresearchgate.net A potential pathway to this compound could involve the asymmetric reduction of a protected 3-aminocyclopentanone (B3224326) derivative using a KRED. By selecting an appropriate KRED, the desired (1R)-hydroxyl stereocenter can be installed with high fidelity. This enzymatic reduction can be part of a chemoenzymatic sequence or a more complex multi-enzyme cascade.

Multi-Enzyme Cascades: The combination of multiple enzymes in a one-pot reaction mimics the efficiency of metabolic pathways in nature. A powerful strategy is the deracemization of a racemic starting material, which can theoretically achieve a 100% yield of a single enantiomer. This can be accomplished by combining an enantioselective oxidase, which converts the undesired enantiomer to a ketone intermediate, with a stereoselective KRED or ω-TA that converts the ketone back to the desired enantiomer. rsc.org For example, a one-pot synthesis of 4-aminocyclohexanol isomers has been achieved by combining a ketoreductase and an amine transaminase, highlighting the potential of this approach for cyclic amino alcohols. entrechem.com Similarly, amine dehydrogenases (AmDHs) offer another route for the biocatalytic reductive amination of ketones to access chiral amino alcohols. frontiersin.org

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides direct routes to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. These methods rely on chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction.

Chiral Source-Driven Asymmetric Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for constructing six-membered rings and can be adapted for the synthesis of five-membered ring precursors. Several synthetic routes to this compound leverage asymmetric cycloaddition reactions to establish the required stereocenters early in the sequence.

One patented method involves a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroso compound generated in situ. google.com In this approach, tert-butyl hydroxylamine (B1172632) carbonate is oxidized to tert-butyl nitrosyl carbonate, which then undergoes a cycloaddition with cyclopentadiene to form a bicyclic oxazine (B8389632) intermediate. This intermediate is then carried through several steps, including reduction and enzymatic resolution, to yield the final product. google.com

Another strategy utilizes an N-acyl hydroxylamine compound derived from a chiral carboxylic acid as a chiral source. google.comwipo.intgoogle.com This chiral dienophile undergoes an asymmetric cycloaddition reaction with cyclopentadiene, catalyzed by a copper-based system, to construct the two chiral centers of the target product with good stereocontrol. google.comwipo.intgoogle.com The resulting cycloadduct is then converted to this compound hydrochloride through reduction, deprotection, and acidification steps. wipo.intgoogle.com

| Reaction Type | Key Reagents | Stereocontrol Element | Reference |

|---|---|---|---|

| Hetero-Diels-Alder | Cyclopentadiene, tert-butyl nitrosyl carbonate | Subsequent enzymatic resolution | google.com |

| Asymmetric Cycloaddition | Cyclopentadiene, N-acyl hydroxylamine | Chiral N-acyl hydroxylamine | google.comwipo.int |

Organocatalytic Cyclization Pathways Towards Enantiopure Aminocyclopentanols

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthetic chemistry. Organocatalytic pathways can provide access to enantiopure cyclic compounds through various activation modes.

For the synthesis of chiral aminocyclopentanols, organocatalytic cyclization reactions represent a promising, though less specifically documented, approach for the target molecule. General strategies often involve the activation of substrates through the formation of transient iminium or enamine intermediates. For example, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective cyclization reactions.

A potential conceptual approach could involve an organocatalyzed Michael addition of a nucleophile to a cyclopentenone derivative, followed by an intramolecular cyclization to form the aminocyclopentanol skeleton. The stereochemistry would be controlled by the chiral organocatalyst. Chemoenzymatic cascades that combine organocatalysis with biocatalysis are also gaining traction. For instance, a deracemization of secondary alcohols has been achieved by combining an organocatalytic oxidation step with a biocatalytic reduction step, illustrating the synergy between these catalytic fields. entrechem.com While a direct organocatalytic cyclization to this compound is not detailed in the provided search results, the principles of organocatalysis offer a versatile platform for the future development of such synthetic routes.

Asymmetric Hydrogenation Methodologies for Precursor Compounds

Asymmetric hydrogenation is a powerful tool for establishing stereocenters, and it has been applied to the synthesis of precursors for this compound. This approach typically involves the use of a chiral transition-metal catalyst to stereoselectively reduce a prochiral double bond in a precursor molecule.

One notable strategy involves the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones, which can serve as precursors to chiral 2-substituted cyclopentyl aryl ketones nih.gov. These intermediates can then be further elaborated to yield the desired aminocyclopentanol structure. The efficiency of such hydrogenations is highly dependent on the choice of chiral ligand, with phosphine-oxazoline (PHOX) ligands showing promise in delivering high enantioselectivity nih.gov.

Another relevant approach is the asymmetric hydrogenation of α-primary amino ketones. Cobalt-catalyzed systems have demonstrated high efficiency in the hydrogenation of the C=O bond in these substrates, facilitated by the coordination of the adjacent amino group nih.gov. This method provides a direct route to chiral vicinal amino alcohols with excellent enantioselectivities (up to 99% ee) nih.gov. While not a direct synthesis of this compound, the principles can be applied to analogous cyclopentanone (B42830) precursors.

A specific example in a synthetic route toward a (1R,3S)-3-amino-1-cyclopentanol intermediate involves the use of an [Ir(COD)Cl]₂ catalyst in an asymmetric cycloaddition reaction, which is a related strategy for introducing chirality google.com. Furthermore, Rh-catalyzed asymmetric hydrogenation of allylic sulfones has been developed as a highly efficient method for producing chiral β-ester sulfones, which can be versatile intermediates for various chiral compounds rsc.org.

The selection of the catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. Below is a table summarizing key aspects of relevant asymmetric hydrogenation methodologies.

| Catalyst Type | Substrate Class | Key Features | Reported Enantioselectivity |

| Iridium-PHOX | Tetrasubstituted α,β-unsaturated ketones | Access to chiral 2-substituted cyclopentyl aryl ketones | High |

| Cobalt-bis(phosphine) | α-Primary amino ketones | Amino-group-assisted coordination, high efficiency | Up to 99% ee |

| Rhodium-chiral phosphine | Allylic sulfones | Synthesis of chiral β-ester sulfones | 92–99.9% ee |

Stereoselective Reduction of Carbonyl and Imine Precursors

The stereoselective reduction of carbonyl and imine precursors is a fundamental strategy for the synthesis of chiral amino alcohols like this compound. This approach relies on the use of chiral reducing agents or catalysts to control the stereochemical outcome of the reduction of a ketone or an imine.

For carbonyl precursors, such as a suitably substituted 3-aminocyclopentanone, diastereoselective reduction can furnish the desired syn- or anti-amino alcohol. The stereochemical outcome is influenced by the nature of the reducing agent and the existing stereocenters on the cyclopentane (B165970) ring.

The stereoselective reduction of imines is a well-established method for the synthesis of enantio-enriched amines nih.gov. A particularly effective method is the reduction of imines with trichlorosilane (B8805176) in the presence of a chiral Lewis base catalyst nih.gov. Supported cinchona-based picolinamides have been developed as catalysts for this transformation, demonstrating good reactivity and stereoselectivity nih.gov. This methodology can be applied to cyclic imine precursors to generate the chiral amine functionality present in this compound. The general procedure involves reacting the imine with trichlorosilane in the presence of the chiral catalyst, followed by workup to yield the chiral amine nih.gov.

The development of zirconium-mediated reductions of sulfinyl ketimines has also provided a highly chemo- and stereoselective route to α-chiral primary amines researchgate.net. This method's high selectivity is rationalized by a cyclic half-chair transition state researchgate.net.

| Reduction Method | Precursor Type | Reagent/Catalyst | Key Features |

| Catalytic Reduction | 3-Aminocyclopentanone derivatives | Chiral reducing agents/catalysts | Control of diastereoselectivity |

| Hydrosilylation | Cyclic Imines | Trichlorosilane / Chiral Lewis Base | Synthesis of enantio-enriched cyclic amines |

| Zirconium-mediated Reduction | Sulfinyl Ketimines | Zirconocene hydride | High chemo- and stereoselectivity |

Chiral Resolution Techniques for this compound and its Intermediates

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This is particularly relevant for the synthesis of this compound, where a racemic or diastereomeric mixture of an intermediate is often produced.

Chemical resolution via the formation of diastereomeric salts is a widely used technique wikipedia.org. This process involves reacting the racemic amine, such as 3-aminocyclopentanol, with an enantiomerically pure chiral acid libretexts.orglibretexts.org. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization wikipedia.orgresearchgate.net.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Mandelic acid wikipedia.org

(+)-Camphor-10-sulfonic acid libretexts.org

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out. After separation, the desired enantiomer of the amine is liberated by treatment with a base. The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts researchgate.net.

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis nih.gov.

In the context of this compound synthesis, a key strategy involves the enzymatic resolution of a racemic aminocyclopentenol intermediate. A patented process describes the use of a lipase catalyst for the chiral separation of (±)-cis-4-aminocyclopent-2-en-1-ol derivatives through optical selectivity with vinyl acetate google.com. This enantioselective acetylation results in the formation of an acetate from one enantiomer, leaving the other enantiomer as the unreacted alcohol. These can then be separated.

Several lipases have been shown to be effective for this type of resolution, including:

Novozym 435 (immobilized Candida antarctica lipase B) google.com

Lipozyme TL IM (Thermomyces lanuginosus lipase) google.com

Lipase PS "Amano" SD (Pseudomonas cepacia lipase) google.com

The table below summarizes the lipases mentioned in a synthetic route for this compound hydrochloride.

| Lipase Catalyst | Origin |

| Novozym 435 | Candida antarctica |

| Lipozyme TL | Thermomyces lanuginosus |

| Lipozyme RM | Rhizomucor miehei |

| Lipase PS "Amano" SD | Pseudomonas cepacia |

Multi-Step Chemical Synthetic Routes and Process Optimization for this compound

The industrial production of this compound necessitates the development of efficient, scalable, and cost-effective multi-step synthetic routes. Process optimization plays a crucial role in maximizing yield and purity while minimizing costs and environmental impact.

One comprehensive synthetic route for this compound hydrochloride starts from readily available materials and incorporates several of the methodologies discussed above google.com. The key steps of this process are outlined below:

Hetero Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero Diels-Alder reaction with cyclopentadiene. This step constructs the bicyclic framework containing the desired cis-relationship between the amino and hydroxyl precursors google.com.

Selective Reduction: The nitrogen-oxygen bond in the resulting cycloadduct is selectively reduced, for example, using zinc powder in acetic acid, to afford a racemic aminocyclopentenol derivative google.com.

Enzymatic Chiral Resolution: The racemic aminocyclopentenol is resolved using a lipase-catalyzed enantioselective acetylation with vinyl acetate, as described in section 2.3.2 google.com.

Hydrogenation: The double bond in the separated, desired enantiomer of the aminocyclopentenol derivative is reduced by catalytic hydrogenation, typically using palladium on carbon (Pd/C), to give the saturated cyclopentane ring google.comgoogle.com.

Deprotection: The acetyl group is removed under basic conditions (e.g., lithium hydroxide (B78521) in methanol), followed by the removal of the tert-butyl carbamate (B1207046) protecting group and in situ formation of the hydrochloride salt using an acidic solution google.com.

Process optimization for such a route involves fine-tuning reaction conditions such as temperature, solvent, catalyst loading, and reaction time for each step to maximize yield and selectivity. For instance, the final deprotection and salt formation step can be optimized by careful selection of the acidic conditions and solvent system to ensure high purity and yield of the final product chemicalbook.com.

The strategic use of protecting groups is essential in the multi-step synthesis of this compound to prevent unwanted side reactions and to direct the reactivity of the bifunctional molecule libretexts.orgbiosynth.com. An effective protecting group strategy, often referred to as an orthogonal strategy, allows for the selective removal of one protecting group in the presence of others organic-chemistry.orgjocpr.com.

In the synthesis of this compound, both the amino and hydroxyl groups require protection at various stages.

Amino Group Protection: Carbamates are common protecting groups for amines due to their stability and predictable cleavage conditions.

tert-Butoxycarbonyl (Boc): This group is widely used and is stable to a variety of reaction conditions but can be readily removed under acidic conditions organic-chemistry.orgorganic-chemistry.org. In the synthetic route described previously, a tert-butyl carbonate serves as the precursor to the amino group protection google.com.

Benzyloxycarbonyl (Cbz or Z): Another common amine protecting group, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation organic-chemistry.org.

Hydroxyl Group Protection: The hydroxyl group can be protected as an ester or an ether.

Acetate (Ac): In the enzymatic resolution step of the synthetic route, the hydroxyl group of one enantiomer is acylated to form an acetate google.com. This acetate group also serves as a protecting group until it is removed in a later step by hydrolysis under basic conditions google.com.

Silyl Ethers (e.g., TBS): Silyl ethers are versatile protecting groups for alcohols, with their stability being tunable based on the steric bulk of the silicon substituents. They are typically removed using fluoride (B91410) ion sources researchgate.net.

The choice of protecting groups must be carefully considered to ensure compatibility with the reaction conditions of subsequent steps. For example, in the multi-step synthesis mentioned, the Boc-like protection of the amine is stable to the basic conditions used for acetate removal, demonstrating an orthogonal protecting group strategy.

Selective Functional Group Transformations

The construction of this compound often involves a multi-step synthetic route where the selective transformation of functional groups is paramount to achieving the desired stereochemistry and chemical structure. Key transformations include the reductive cleavage of nitrogen-oxygen (N-O) bonds, saturation of carbon-carbon double bonds, enzymatic resolution, and the removal of protecting groups.

A common strategy begins with a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound, generated in situ, to form a bicyclic oxazine precursor. The subsequent selective transformations are crucial for obtaining the target molecule.

Hydrogenation of the C=C Double Bond: To obtain the saturated cyclopentane ring, the carbon-carbon double bond in the bicyclic intermediate is reduced. This is typically achieved through catalytic hydrogenation. A standard protocol involves the use of 10% palladium on carbon as the catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. This step is critical for establishing the final stereochemistry of the cyclopentane core.

Enzymatic Kinetic Resolution: To achieve high enantiomeric purity, enzymatic kinetic resolution is a powerful technique. This method utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the enantiomers of a racemic intermediate. For instance, a racemic acetylated precursor can be subjected to enzymatic hydrolysis where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired enantiomer. A variety of lipases have been identified as effective for this purpose.

| Lipase Catalyst |

|---|

| Novozym 435 |

| Lipozyme TL |

| Lipozyme RM |

| Lipozyme40086 |

| Lipase PS "Amano" SD |

Deprotection Strategies: Protecting groups are often necessary to mask reactive functional groups during the synthesis. The selective removal of these groups in the final stages is crucial. For example, an acetyl group can be removed under basic conditions, with reagents such as lithium hydroxide in methanol being effective. google.com Similarly, a tert-butyl ester protecting group can be cleaved under acidic conditions, often followed by the in situ formation of the hydrochloride salt of the final product.

Yield and Purity Enhancements in Synthetic Sequences

Purity Enhancement: Achieving high enantiomeric and chemical purity is a primary challenge. A combination of techniques is often employed to purify the intermediates and the final product.

Enzymatic Resolution: As mentioned, this technique is highly effective for enhancing enantiomeric purity. One patent describes achieving an enantiomeric excess (ee) of over 97% for an intermediate after resolution with Lipase PS "Amano" SD. google.com

Crystallization and Recrystallization: Crystallization is a powerful method for purifying the final product. The formation of the hydrochloride salt often facilitates the isolation of a crystalline solid with high purity. It has been noted that controlling the temperature during crystallization, for instance, cooling the system to 0°C, can ensure complete precipitation of the solid. chemicalbook.com In cases of chiral resolution via diastereomeric salt formation, multiple recrystallizations can significantly enhance purity. For a related compound, it was shown that three recrystallizations increased the purity to 99% ee, although this came at the cost of a reduced yield (62%).

Washing and Slurrying: Simple washing of the crude product with appropriate solvents can remove impurities. For instance, washing the crude this compound with an acetone (B3395972) slurry has been used as a purification step. researchgate.net The final crystalline product is also often washed with a cold solvent, such as isopropanol (B130326) or acetone, to remove any residual impurities. chemicalbook.com

The effectiveness of these purification strategies is demonstrated by the high purity levels reported in the literature. For example, a final product of this compound hydrochloride with a purity of 99.75% as determined by gas chromatography (GC), and with less than 0.01% of the undesired optical isomer, has been achieved. chemicalbook.com

| Synthetic Step/Process | Reported Yield | Reported Purity | Reference |

|---|---|---|---|

| Hydrogenation of Intermediate II | 81.0% | >99.5% (optical purity) | researchgate.net |

| Enzymatic Resolution of Intermediate | - | >97% ee | google.com |

| Final Deprotection and Crystallization (as HCl salt) | 80% | - | google.com |

| Overall Yield (from Compound I to HCl salt) | 69.8% | 99.75% (GC), <0.01% optical isomer | chemicalbook.com |

Application of 1r,3s 3 Aminocyclopentanol As a Chiral Building Block

Utility in the Stereocontrolled Construction of Complex Organic Molecules

The rigid cyclopentane (B165970) ring of (1R,3S)-3-aminocyclopentanol provides a defined scaffold from which chemists can build more complex structures with a high degree of stereocontrol. This control is essential when synthesizing molecules with multiple chiral centers, where the biological activity often depends on the exact stereoisomer.

One of the prominent applications of this chiral building block is in the synthesis of carbocyclic nucleosides, which are analogues of nucleosides where a carbocyclic ring replaces the furanose sugar moiety. rsc.org These compounds are of significant interest for their potential antiviral and anticancer properties. The synthesis of these molecules often involves cycloaddition reactions to form the five-membered ring system. rsc.org

For instance, the synthesis of the anti-HIV drug Bictegravir utilizes this compound as a key chiral intermediate. google.com The synthesis often begins with a Diels-Alder reaction involving cyclopentadiene (B3395910) to establish the core carbocyclic framework with the desired stereochemistry. google.com Various synthetic routes have been developed to produce this compound with high optical purity, including methods that employ chiral auxiliaries or enzymatic resolution. google.comgoogle.com

A common strategy involves the asymmetric cycloaddition between cyclopentadiene and a chiral N-acyl hydroxylamine (B1172632) derivative. This reaction establishes the desired (1R,3S) configuration with high diastereoselectivity. Subsequent transformations, such as reduction and deprotection steps, yield the final this compound. google.comwipo.int

Role in Asymmetric Induction in Subsequent Synthetic Transformations

Asymmetric induction is the process where a chiral element within a molecule influences the creation of a new chiral center, favoring the formation of one stereoisomer over another. The hydroxyl and amino groups on the this compound scaffold can direct the approach of reagents in subsequent reactions, thereby controlling the stereochemical outcome.

This principle is evident in cycloaddition reactions where the existing chiral centers of the aminocyclopentanol derivative guide the formation of new stereocenters. For example, in 1,3-dipolar cycloadditions, the chiral environment created by the aminocyclopentanol moiety can lead to high levels of asymmetric induction, resulting in the preferential formation of one enantiomer or diastereomer of the product. researchgate.netmdpi.com

The effectiveness of this induction can be influenced by various factors, including the choice of protecting groups for the amino and hydroxyl functions, the reaction conditions, and the nature of the reacting partners. By carefully selecting these parameters, chemists can maximize the stereochemical control exerted by the this compound core.

Control of Diastereoselectivity and Enantioselectivity via this compound Integration

The integration of this compound into a synthetic route provides a powerful tool for controlling both diastereoselectivity and enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over others, while enantioselectivity is the preference for one enantiomer.

In many synthetic applications, this compound is used to create intermediates where the stereochemistry is set early in the synthetic sequence. This initial stereochemical information is then carried through subsequent steps, influencing the stereochemical outcome of each transformation. For example, in the synthesis of complex polycyclic structures, the rigid conformation of the cyclopentane ring and the defined orientation of its substituents can dictate the facial selectivity of reactions on other parts of the molecule. chemrxiv.org

The table below illustrates the impact of different chiral catalysts and conditions on the enantioselectivity of a 1,3-dipolar cycloaddition reaction, a common transformation where asymmetric induction is crucial. While not directly involving this compound in all listed examples, it demonstrates the principles of achieving high enantiomeric excess (ee) in asymmetric synthesis, a goal for which this chiral building block is employed. mdpi.com

Table 1: Optimization of Enantioselective 1,3-Dipolar Cycloaddition

| Entry | Chiral Ligand | Silver Salt | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (Ra,S,S)-15 | AgOAc | 75 | 92:8 | 91 |

| 2 | (Ra,S,S)-15 | AgOTf | 70 | 91:9 | 89 |

| 3 | (Ra,S,S)-15 | AgClO4 | 79 | 93:7 | 94 |

| 4 | (Sa,R,R)-15 | AgClO4 | 79 | 93:7 | 94 |

| 5 | (Ra,S,S)-15 | Ag2CO3 | 65 | 88:12 | 85 |

Data adapted from a study on enantioselective 1,3-dipolar cycloadditions, illustrating the principles of asymmetric synthesis. mdpi.com

Similarly, achieving high diastereoselectivity is critical. In reactions such as iodocyclopropanation, the choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the product. nih.gov The principles demonstrated in such reactions are applicable to syntheses starting with chiral building blocks like this compound, where the goal is to achieve high stereochemical purity.

Table 2: Influence of Reaction Conditions on Diastereoselectivity in Iodocyclopropanation

| Entry | Zinc Carbenoid | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | EtZnCHI2 | 20 | >20:1 | 65 |

| 2 | IZnCHI2 | 20 | >20:1 | <5 |

| 3 | CF3CO2ZnCHI2 | 20 | 3:1 | 70 |

| 4 | CF3CO2ZnCHI2 | -40 | 10:1 | 25 |

Data adapted from a study on diastereoselective cyclopropanation, illustrating the control of stereoisomer formation. nih.gov

Medicinal Chemistry Applications and Pharmacological Relevance of 1r,3s 3 Aminocyclopentanol Derivatives

Role as a Key Chiral Intermediate in Pharmaceutical Development

(1R,3S)-3-Aminocyclopentanol is a synthetic intermediate with significant utility in pharmaceutical synthesis. caymanchem.combiomol.comglpbio.com Its importance lies in its defined stereochemistry, which is crucial for the biological activity of many drugs. As a chiral building block, it provides a rigid and predictable three-dimensional framework that is essential for the enantiomerically pure synthesis of complex molecules. The presence of both an amino and a hydroxyl group offers multiple points for chemical modification, enhancing its versatility.

This compound is a key intermediate in the synthesis of the anti-HIV drug Bictegravir. google.comchemicalbook.comgoogle.comleadpharmaceutical.com The hydrochloride salt of this compound is also a crucial component in this process. leadpharmaceutical.comchemicalbook.comnih.gov Various synthetic routes have been developed to produce this intermediate, aiming for high optical purity and cost-effectiveness. google.comgoogle.com

The significance of this compound extends to its role as a chiral scaffold. This allows for the introduction of desired chirality into the final drug molecule, which is often a critical factor for its therapeutic efficacy.

Design and Synthesis of Novel Drug Scaffolds Utilizing the this compound Moiety

The this compound moiety is a valuable scaffold for the design and synthesis of novel drug candidates due to its inherent structural features. Its bifunctionality allows for a variety of chemical transformations, enabling the creation of diverse molecular architectures. This versatility makes it a cornerstone in the synthesis of complex molecules with potential therapeutic applications.

The development of new synthetic methods is crucial for efficiently incorporating this scaffold into larger molecules. Research has focused on creating stereoselective syntheses to ensure the production of enantiomerically pure compounds, which is often essential for biological activity. For instance, novel synthetic routes for preparing this compound hydrochloride have been developed to overcome challenges such as high cost and difficult chiral control in previous methods. google.com

The strategic importance of this chiral scaffold is highlighted by its application in the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral and anticancer properties. By utilizing this compound as a starting material, researchers can precisely control the stereochemistry of the final product, a critical factor for its biological function.

Development of Antiviral Agents Incorporating the this compound Structure (e.g., Bictegravir)

This compound is a pivotal intermediate in the synthesis of several antiviral drugs, most notably the HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. chemicalbook.comtandfonline.com Bictegravir is a component of the fixed-dose combination product Biktarvy, which is used for the treatment of HIV infection. leadpharmaceutical.com

The synthesis of Bictegravir involves the coupling of the this compound intermediate with other key fragments. google.comtandfonline.com Various synthetic strategies have been developed to optimize the production of this crucial intermediate and the final active pharmaceutical ingredient. tandfonline.commedkoo.com These methods aim to be cost-effective, time-saving, and produce high yields. tandfonline.com The development of efficient synthetic routes for this compound and its hydrochloride salt has been a significant focus in the manufacturing of Bictegravir. google.comgoogle.com

The incorporation of the this compound scaffold is a key feature in a number of compounds designed to have antiviral properties. nih.govmdpi.com

Table 1: this compound in the Synthesis of Bictegravir

| Compound | Role | Significance |

|---|---|---|

| This compound | Key chiral intermediate | Provides the necessary stereochemistry for the final drug's activity. |

Exploration of this compound Derivatives in Other Therapeutic Areas

While direct evidence linking this compound to a wide range of specific, developed kinase inhibitors is not extensively documented in the provided search results, the structural motifs present in this compound are relevant to the design of kinase inhibitors. Kinase inhibitors often feature heterocyclic scaffolds that can form hydrogen bonds within the ATP-binding site of the kinase. nih.gov The amino and hydroxyl groups of the cyclopentanol (B49286) ring provide opportunities for creating such interactions.

The development of kinase inhibitors is a major focus in cancer therapy and for treating inflammatory diseases. nih.gov The versatility of the this compound scaffold allows for the synthesis of a variety of derivatives that could be screened for kinase inhibitory activity.

This compound and its derivatives are also explored as intermediates in the synthesis of anti-inflammatory and immunomodulatory agents. A notable example is their connection to the synthesis of Upadacitinib, a Janus kinase (JAK) 1 inhibitor used in the treatment of rheumatoid arthritis and other immune-mediated inflammatory diseases. scielo.brresearchgate.net

While the exact isomer (1R,3S) is not explicitly detailed as the direct precursor in the available abstracts for Upadacitinib's synthesis, the broader class of aminocyclopentanol derivatives represents a key structural element. The synthesis of Upadacitinib involves complex chemical transformations where chiral intermediates are crucial. google.comresearchgate.net The development of efficient synthetic routes for these types of intermediates is an active area of research. scielo.br

The anti-inflammatory properties of various chemical compounds are a significant area of pharmaceutical research. nih.govmdpi.com The structural features of aminocyclopentanol derivatives make them attractive candidates for the development of new anti-inflammatory drugs.

Derivatives of this compound have been investigated for their potential as α(1a)-receptor antagonists. These antagonists are used to treat conditions such as benign prostatic hyperplasia (BPH). drugbank.com The specific stereochemistry of the aminocyclopentanol core is critical for achieving high affinity and selectivity for the α(1a)-adrenergic receptor subtype. Research in this area focuses on synthesizing and evaluating new derivatives to identify compounds with improved pharmacological profiles.

Molecular Interactions and Biological Mechanisms Involving 1r,3s 3 Aminocyclopentanol Derivatives

Studies on Enzyme Inhibition Profiles of (1R,3S)-3-Aminocyclopentanol Conjugates

Derivatives of this compound have been systematically evaluated for their inhibitory activity against a range of protein kinases. Notably, a series of pyrazolopyrimidine-based compounds incorporating the this compound moiety has demonstrated potent and selective inhibition of CDK9.

Structure-activity relationship (SAR) studies have revealed the critical role of the aminocyclopentanol group in achieving high potency. For instance, in the development of the selective CDK9 inhibitor KB-0742, the aminocyclopentane ring was identified as a key feature for optimal interaction within the ATP-binding site of the enzyme. nih.govacs.org Modifications to this scaffold and the surrounding chemical space have allowed for the fine-tuning of both potency and selectivity.

The inhibitory activity of these conjugates is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The development of KB-0742 involved the synthesis and evaluation of numerous analogs, leading to a compound with a biochemical IC50 of 6 nM against CDK9/cyclin T1. acs.org The selectivity of these compounds is a crucial aspect of their development, aiming to minimize off-target effects by demonstrating significantly lower potency against other cyclin-dependent kinases and a broader panel of kinases. For example, KB-0742 has shown high selectivity for CDK9 over other CDKs, which is a desirable characteristic for a therapeutic agent. acs.orgtempus.com

Below is an interactive data table summarizing the enzyme inhibition profiles of selected this compound derivatives against CDK9 and other kinases.

| Compound | Target Enzyme | Biochemical IC50 (nM) | Selectivity (Fold vs. other CDKs) |

|---|---|---|---|

| KB-0742 (Compound 28) | CDK9/cyclin T1 | 6 | >233-fold vs. other tested CDKs |

| Analog 8 | CDK9/cyclin T1 | - | 195-fold vs. CDK4, 360-fold vs. CDK7 |

| Analog 33 (fluorinated tolyl) | CDK9/cyclin T1 | 9 | ≥233-fold vs. other tested CDKs |

| Analog 34 (chlorinated) | CDK9/cyclin T1 | Similar to 33 | Reduced selectivity vs. CDK4 and CDK7 |

Analysis of Protein-Ligand Interactions Modulated by this compound Scaffolds

Molecular docking studies have provided valuable insights into the binding mode of this compound derivatives within the ATP-binding pocket of CDK9. acs.orgresearchgate.net These computational models, often validated by experimental data, reveal the specific amino acid residues that form crucial interactions with the inhibitor, explaining the observed potency and selectivity.

The this compound scaffold plays a pivotal role in orienting the molecule within the binding site to form key hydrogen bonds and hydrophobic interactions. The amino group of the cyclopentane (B165970) ring, for instance, can act as a hydrogen bond donor, interacting with backbone carbonyls or side chains of amino acids in the hinge region of the kinase. The hydroxyl group can also participate in hydrogen bonding, further anchoring the ligand in the active site.

In the case of KB-0742, molecular docking studies have shown that the aminocyclopentyl moiety allows for optimal interactions with residues such as Asp109 and Glu107 in the exit vector of the ATP-binding site. acs.org The stereochemistry of the aminocyclopentanol is critical, with the (1S,3S) configuration (as referred to in the specific SAR study for KB-0742, which corresponds to the enantiomer of the subject compound but illustrates the importance of stereochemistry) being the most potent, suggesting a precise fit within the binding pocket. acs.org

The following table details the key protein-ligand interactions observed in molecular docking studies of this compound-based CDK9 inhibitors.

| Inhibitor Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Pyrazolopyrimidine with aminocyclopentanol | CDK9 | Asp109, Glu107 | Hydrogen bonding |

| Pyrazolopyrimidine with aminocyclopentanol | CDK9 | Leu156 | Hydrophobic interaction |

| General aminocyclopentanol-based kinase inhibitors | Protein Kinases | Hinge region residues | Hydrogen bonding with backbone |

Influence on Enzymatic Pathways and Cellular Biological Processes

The inhibition of CDK9 by this compound derivatives has profound effects on cellular enzymatic pathways and biological processes, primarily through the disruption of transcriptional regulation. nih.gov CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for the transition from transcription initiation to productive elongation. tempus.com

By inhibiting CDK9, these compounds prevent the phosphorylation of RNAP II, leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs, including many oncogenes and anti-apoptotic proteins. researchgate.netcancer.gov A key target of this transcriptional suppression is the MYC oncogene, which is overexpressed in a wide range of human cancers and is a critical driver of tumor cell proliferation and survival. nih.govnih.gov Inhibition of CDK9 leads to a rapid decrease in MYC protein levels. tempus.comtempus.com

The cellular consequences of CDK9 inhibition by this compound conjugates include:

Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins such as MCL-1, CDK9 inhibitors can shift the cellular balance towards programmed cell death. aacrjournals.orgnih.gov

Cell Cycle Arrest: Disruption of the transcriptional program required for cell cycle progression can lead to a halt in cell division. cancer.gov

Inhibition of Tumor Growth: In preclinical models, including patient-derived xenografts, treatment with CDK9 inhibitors like KB-0742 has been shown to significantly inhibit tumor growth. tempus.comtempus.comaacrjournals.org

The table below summarizes the observed effects of this compound-based CDK9 inhibitors on various cellular processes.

| Cellular Process | Observed Effect of CDK9 Inhibition | Key Molecular Target/Pathway |

|---|---|---|

| Transcription | Inhibition of transcriptional elongation | RNA Polymerase II |

| Gene Expression | Downregulation of MYC and other oncogenes | MYC transcriptional network |

| Apoptosis | Induction of programmed cell death | Downregulation of MCL-1 |

| Cell Viability | Decreased viability in cancer cell lines | Multiple downstream effects of transcriptional inhibition |

| Tumor Growth (in vivo) | Inhibition of tumor growth in xenograft models | Anti-proliferative and pro-apoptotic effects |

Emerging Research Avenues and Future Perspectives for 1r,3s 3 Aminocyclopentanol

Advancements in Sustainable and Green Chemistry for (1R,3S)-3-Aminocyclopentanol Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. syrris.com For this compound, research is geared towards developing more sustainable and efficient synthetic routes that are both environmentally friendly and economically viable.

Key strategies in green chemistry for the production of this compound include:

Biocatalysis: The use of enzymes, such as lipases and transaminases, offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.orgnih.gov Enzymatic resolutions and desymmetrization reactions can produce the desired stereoisomer with high enantiomeric excess, often under mild reaction conditions. For instance, lipases have been successfully employed in the kinetic resolution of aminocyclopentanol derivatives. rsc.org

Atom Economy: Synthetic routes with high atom economy are being explored to reduce waste. google.com This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Research into synthesizing cyclopentanol (B49286) derivatives from renewable resources like lignocellulose is an emerging area. rsc.org While not yet specific to this compound, this approach could offer a sustainable long-term manufacturing solution.

Catalytic Hydrogenation: The use of catalytic hydrogenation with catalysts like palladium on carbon or Raney nickel is a common step in the synthesis. google.com Optimizing these catalytic processes to improve efficiency and reduce catalyst loading aligns with green chemistry goals.

| Green Chemistry Approach | Key Advantages | Example Application in Synthesis |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste | Enzymatic kinetic resolution using lipases to separate stereoisomers. rsc.org |

| High Atom Economy | Minimizes waste generation | Designing synthetic pathways that maximize the incorporation of reactant atoms into the product. google.com |

| Catalytic Processes | Increased efficiency, potential for catalyst recycling | Use of palladium on carbon for hydrogenation steps. google.com |

Computational Chemistry and Molecular Modeling for this compound-Based Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. ijirms.inalliedacademies.org These techniques provide insights into molecular interactions and can predict the properties of new drug candidates, thereby accelerating the design process. For drug candidates incorporating the this compound scaffold, computational approaches can be pivotal.

Applications in this area include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For derivatives of this compound, docking studies can help in understanding their binding modes and in designing molecules with improved affinity and selectivity.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model based on active compounds containing the this compound moiety can be used to screen virtual libraries for new potential drug candidates.

Quantum Mechanics Calculations: These calculations can provide detailed information about the electronic structure of molecules, which is crucial for understanding their reactivity and interaction with biological targets.

| Computational Technique | Application in Drug Design | Relevance to this compound |

| Molecular Docking | Predicts binding orientation of a ligand to a receptor. | Designing derivatives with enhanced binding to target proteins. |

| Pharmacophore Modeling | Identifies key structural features for biological activity. | Screening for new compounds with similar activity profiles. |

| Virtual Screening | Rapidly screens large compound libraries for potential hits. | Identifying novel drug candidates based on the aminocyclopentanol scaffold. alliedacademies.org |

Novel Synthetic Applications Beyond Traditional Medicinal Chemistry

While the primary application of this compound is in medicinal chemistry as a chiral building block for pharmaceuticals, its unique structural features open up possibilities for its use in other areas of chemical synthesis.

Potential novel applications include:

Chiral Ligands in Asymmetric Catalysis: The amino and hydroxyl groups of this compound can be functionalized to create novel chiral ligands for asymmetric catalysis. These ligands could be employed in a variety of chemical transformations to produce enantiomerically pure compounds.

Chiral Auxiliaries: The stereodefined structure of this compound makes it a candidate for use as a chiral auxiliary, where it can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Functional Materials: The incorporation of this chiral building block into polymers or other materials could lead to the development of new materials with unique chiroptical or recognition properties.

Industrial Scale-Up Considerations and Economic Viability of this compound Synthesis

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. For this compound, the economic viability of its production is closely linked to the efficiency, safety, and scalability of the chosen synthetic method.

Key considerations for industrial scale-up include:

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing costs on a large scale. google.com

Cost of Raw Materials: The development of synthetic routes that utilize inexpensive and readily available starting materials is a primary driver for economic viability. google.com

Safety and Environmental Regulations: Industrial processes must adhere to strict safety and environmental regulations. The choice of solvents, reagents, and reaction conditions is heavily influenced by these factors.

Purification Methods: Efficient and scalable purification methods are necessary to obtain the final product with the required high purity.

Several patented methods for the preparation of this compound and its salts highlight the commercial interest in this compound and the ongoing efforts to develop robust and cost-effective manufacturing processes. google.comgoogle.comwipo.intgoogle.com These methods often focus on achieving high optical purity and developing routes suitable for large-scale industrial production. google.com

| Factor | Importance in Industrial Scale-Up |

| Process Optimization | Maximizes yield and throughput, reduces production costs. |

| Raw Material Cost | Directly impacts the final product's price and economic feasibility. |

| Safety & Environment | Ensures compliance with regulations and minimizes operational risks. |

| Scalable Purification | Guarantees high product purity at an industrial production volume. |

Q & A

Q. What are the key synthetic routes for (1R,3S)-3-aminocyclopentanol, and how are stereochemical outcomes validated?

The synthesis of this compound often involves enzymatic resolution or chemical reduction of intermediates. For example, enzymatic transesterification using Pseudomonas lipase or pancreatin resolves racemic mixtures to yield the desired (1R,3S)-configuration . Stereochemical validation typically employs chiral HPLC or NMR analysis, with X-ray crystallography confirming absolute configuration in crystalline derivatives .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is evaluated via:

Q. What are the common intermediates in this compound synthesis, and how are they characterized?

Key intermediates include:

- N-protected 4-aminocyclopent-2-en-1-yl acetate (resolved enzymatically) .

- 3-Amino-4-(difluoromethylenyl)cyclopentane derivatives (purified via Dowex ion-exchange chromatography) . Characterization involves F NMR for fluorine-containing intermediates and IR spectroscopy for functional groups like esters or amines .

Advanced Research Questions

Q. How does this compound contribute to antiviral drug development, particularly for HIV integrase inhibitors?

The compound is a critical chiral building block for bictegravir , a HIV-1 integrase inhibitor. Its cyclopentanol scaffold enhances binding to the integrase active site, with the (1R,3S)-configuration optimizing stereoelectronic complementarity . Studies show that replacing this fragment with alternative stereoisomers reduces antiviral efficacy by >90% .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Challenges include:

- Disorder in cyclopentane rings : Mitigated using SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion .

- Hydrogen bonding ambiguity : Neutron diffraction or DFT-optimized hydrogen positions resolve ambiguities in alcohol/amine groups . High-resolution data (>1.0 Å) are preferred for accurate electron density mapping .

Q. How do contradictory data in enantiomeric excess (%ee) measurements arise, and what validation strategies are recommended?

Discrepancies may stem from:

- Method bias : Chiral HPLC vs. polarimetry may yield differing %ee due to matrix effects .

- Dynamic resolution : Unstable intermediates (e.g., enol esters) can racemize during analysis . Validation : Cross-check with multiple techniques (e.g., Mosher’s ester derivatization + H NMR) .

Q. What biocatalytic strategies improve enantioselectivity in this compound synthesis?

- Lipase-mediated kinetic resolution : Pseudomonas sp. lipase achieves >98% ee by selectively acylating undesired enantiomers .

- Acetylcholinesterase hydrolysis : Electric eel enzyme resolves acetamido intermediates with 95% yield and 99% ee . Process optimization includes solvent engineering (e.g., tert-butanol for enhanced enzyme stability) .

Methodological Notes

- Stereochemical Analysis : Use of NOESY NMR or circular dichroism (CD) to confirm spatial arrangement in non-crystalline samples .

- Scale-up Challenges : Dowex ion-exchange chromatography is scalable but requires pH-controlled elution (e.g., 5% pyridine/water) to prevent amine protonation .

- Data Reproducibility : Adhere to IUPAC guidelines for reporting NMR shifts (δ in ppm, referenced to TMS) and HRMS calibration (internal standards like NaI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.